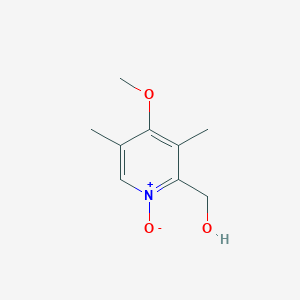

2-Pyridinemethanol, 4-methoxy-3,5-dimethyl-, 1-oxide

Description

2-Pyridinemethanol, 4-methoxy-3,5-dimethyl-, 1-oxide is a pyridine derivative with the molecular formula C9H13NO2. This compound is known for its unique structure, which includes a methoxy group and two methyl groups attached to the pyridine ring. It is often used in various chemical and pharmaceutical applications due to its distinctive properties.

Properties

IUPAC Name |

(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-6-4-10(12)8(5-11)7(2)9(6)13-3/h4,11H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMBSVFPQCHBBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+](=C(C(=C1OC)C)CO)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50740126 | |

| Record name | (4-Methoxy-3,5-dimethyl-1-oxo-1lambda~5~-pyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50740126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287118-45-0 | |

| Record name | (4-Methoxy-3,5-dimethyl-1-oxo-1lambda~5~-pyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50740126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinemethanol, 4-methoxy-3,5-dimethyl-, 1-oxide typically involves the reaction of 4-methoxy-3,5-dimethylpyridine with formaldehyde and a suitable oxidizing agent. The reaction conditions often include:

Temperature: Moderate temperatures (50-70°C) are usually employed.

Solvent: Common solvents include ethanol or methanol.

Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid are often used to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinemethanol, 4-methoxy-3,5-dimethyl-, 1-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Pyridinemethanol, 4-methoxy-3,5-dimethyl-, 1-oxide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects in various medical conditions.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Pyridinemethanol, 4-methoxy-3,5-dimethyl-, 1-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- 2-Pyridinemethanol

- 4-Methoxy-3,5-dimethylpyridine

- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine

Uniqueness

2-Pyridinemethanol, 4-methoxy-3,5-dimethyl-, 1-oxide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and methyl groups, along with the pyridine ring, make it a versatile compound for various applications.

Biological Activity

2-Pyridinemethanol, 4-methoxy-3,5-dimethyl-, 1-oxide (CAS Number: 287118-45-0) is a pyridine derivative characterized by its unique molecular structure, which includes a methoxy group and two methyl groups attached to the pyridine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

- Molecular Formula : C9H13NO2

- Molecular Weight : 183.20 g/mol

- Chemical Structure : The compound features a pyridine ring with substituents that influence its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxy-3,5-dimethylpyridine with formaldehyde in the presence of an oxidizing agent. Common conditions include:

- Temperature : 50-70°C

- Solvent : Ethanol or methanol

- Catalyst : Acidic catalysts such as hydrochloric acid or sulfuric acid are often utilized .

Antimicrobial Properties

Research indicates that 2-Pyridinemethanol derivatives exhibit significant antimicrobial activity against various pathogens. A study demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Candida albicans | 12 |

Antifungal Activity

In addition to antibacterial properties, the compound also shows antifungal effects. Laboratory tests revealed that it can inhibit fungal growth, making it a candidate for further investigation in antifungal therapies.

Cytotoxic Effects

Preliminary studies have indicated that this compound may possess cytotoxic properties against certain cancer cell lines. For instance, tests on human breast cancer (MCF-7) and lung cancer (A549) cell lines showed reduced cell viability upon treatment with this compound.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is thought to bind to enzymes or receptors involved in cellular signaling pathways, thereby modulating their activity and leading to observed biological effects.

Case Studies

-

Study on Antimicrobial Efficacy

In a controlled experiment, researchers evaluated the antimicrobial efficacy of various pyridine derivatives, including 2-Pyridinemethanol, against clinical isolates. The results highlighted its potential as a broad-spectrum antimicrobial agent. -

Cytotoxicity Assessment

A study published in a peer-reviewed journal assessed the cytotoxic effects of pyridine derivatives on cancer cell lines. The research found that compounds similar to 2-Pyridinemethanol exhibited significant cytotoxicity, suggesting potential applications in cancer treatment .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-Pyridinemethanol, 4-methoxy-3,5-dimethyl-, 1-oxide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step halogenation and oxidation reactions. For example, chloromethyl derivatives of similar pyridines are synthesized under reflux conditions (e.g., 80°C for 2 hours in ethanol with HCl), followed by oxidation using agents like H₂O₂ or peracids to form the 1-oxide moiety . Optimization includes adjusting solvent polarity (e.g., dioxane or ethanol), temperature, and stoichiometry of oxidizing agents to minimize side products. Purity is verified via HPLC (C18 columns, UV detection) and NMR (¹H/¹³C) .

Q. How is this compound characterized analytically, and what instrumental techniques are critical for confirming its structure?

- Methodological Answer : Key techniques include:

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity and retention time against standards .

- FTIR : Identification of functional groups (e.g., -OH stretch at ~3200 cm⁻¹, C-O-C for methoxy groups at ~1250 cm⁻¹) .

- NMR : ¹H NMR reveals methoxy (δ 3.8–4.0 ppm), methyl groups (δ 2.1–2.5 ppm), and pyridine ring protons (δ 6.5–8.0 ppm). ¹³C NMR confirms the 1-oxide modification via deshielding of the pyridine ring carbons .

Q. What is the role of this compound in pharmaceutical synthesis, particularly as an intermediate or impurity?

- Methodological Answer : It serves as a critical intermediate in synthesizing proton-pump inhibitors like esomeprazole. During synthesis, incomplete oxidation or side reactions can generate this compound as "Esomeprazole Impurity 26." Impurity profiling requires LC-MS to differentiate it from the parent drug, focusing on mass shifts (+16 Da for the oxide) and retention behavior .

Advanced Research Questions

Q. How does this compound behave in supramolecular systems, such as cyclodextrin inclusion complexes?

- Methodological Answer : In γ-cyclodextrin (γ-CD) complexes, the compound acts as a ligand for Cu(II), forming [Cu(L)(HL)]⁺ units. The inclusion alters magnetic properties (e.g., isolated dinuclear Cu(II) behavior with antiferromagnetic coupling) and induces circular dichroism due to chiral confinement in γ-CD cavities. Studies combine X-ray crystallography, SQUID magnetometry, and TD-DFT calculations to analyze charge transfer and steric effects .

Q. What computational approaches are used to predict the electronic and magnetic properties of metal complexes involving this compound?

- Methodological Answer : Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) model interfragment charge transfer in Cu(II) complexes. Magnetic susceptibility data are fitted using the Heisenberg-Dirac-van Vleck (HDvV) Hamiltonian to determine exchange coupling constants (e.g., J = −2.1 cm⁻¹ for antiferromagnetic interactions). Electron paramagnetic resonance (EPR) spectroscopy validates Cu(II) coordination geometry .

Q. How do structural modifications (e.g., substituent variations) impact the compound’s bioactivity in drug design?

- Methodological Answer : Substituents like thioether or urea groups (e.g., in 1-aryl-3-{4-[(pyridinyl)methyl]thio}phenylurea derivatives) enhance target binding. Structure-activity relationship (SAR) studies use molecular docking (e.g., with ATP-binding pockets) and in vitro assays (e.g., enzyme inhibition IC₅₀). For example, methoxy and methyl groups improve metabolic stability, while the 1-oxide moiety influences solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.